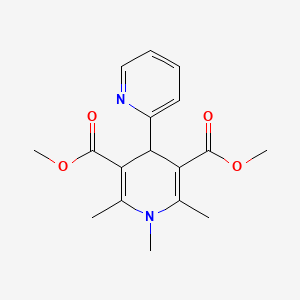

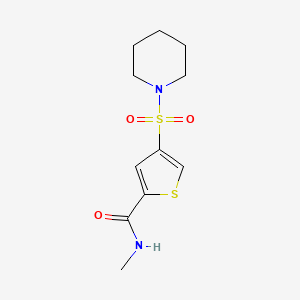

dimethyl 1',2',6'-trimethyl-1',4'-dihydro-2,4'-bipyridine-3',5'-dicarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Dimethyl 1',2',6'-trimethyl-1',4'-dihydro-2,4'-bipyridine-3',5'-dicarboxylate, commonly known as DMTMDC, is a chemical compound that has been the subject of research in various fields, including medicinal chemistry, biochemistry, and neuroscience. DMTMDC is a member of the bipyridine family, which is characterized by a pyridine ring that is connected to another pyridine ring by a carbon-carbon bond. The compound has been synthesized using several methods, and its mechanism of action has been studied in detail.

Aplicaciones Científicas De Investigación

Supramolecular Chemistry and Ligand Design

Research in supramolecular chemistry has leveraged compounds like 2,6-bis(trimethyltin)pyridine for Stille-type coupling procedures to prepare bipyridines and terpyridines, which are crucial in the synthesis of pyridine-based ligands for supramolecular chemistry. These ligands have potential applications in the design of molecular architectures and materials with specific properties (Schubert & Eschbaumer, 1999)[https://consensus.app/papers/strategy-toward-pyridinebased-ligands-chemistry-schubert/8b5a9a4baa9e5145b8b9878a9e112b74/?utm_source=chatgpt].

Photoluminescence and Coordination Polymers

In the field of materials science, 2,6-dimethylpyridine derivatives have been used to synthesize metal-organic coordination polymers. These materials exhibit interesting structural features and photoluminescence properties, making them candidates for applications in sensing, light-emitting devices, and photocatalysis. For instance, the use of 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylic acid in coordination chemistry has led to the assembly of zinc and cobalt-based polymers with potential photoluminescent applications (Huang, 2008)[https://consensus.app/papers/liganddirected-coordination-polymers-disorder-huang/3c123ad51936550f8b914d8ed7bf750a/?utm_source=chatgpt].

Antioxidant Properties and Chemical Stability

Compounds related to dimethyl bipyridine derivatives have been explored for their antioxidant properties. A series of 6-substituted-2,4-dimethyl-3-pyridinols demonstrated significant antioxidant activity, which is pivotal in the development of new therapeutic agents and materials resistant to oxidative stress. These studies highlight the importance of chemical structure on antioxidant efficacy and provide a foundation for future drug development and material science applications (Wijtmans et al., 2004)[https://consensus.app/papers/synthesis-reactivity-wijtmans/0d170459b14a5aafae88893e6df3d495/?utm_source=chatgpt].

Dye-Sensitized Solar Cells (DSCs)

Research in renewable energy has focused on the development of copper-based dye-sensitized solar cells (DSCs). Copper(I) complexes with 6,6'-disubstituted-2,2'-bipyridine ligands bearing carboxylic acid substituents have been synthesized and evaluated for their potential in enhancing the efficiency of DSCs. These studies contribute to the ongoing search for cost-effective and efficient materials for solar energy conversion (Constable et al., 2009)[https://consensus.app/papers/copperi-complexes-66disubstituted-22bipyridine-acids-constable/37c0c8f20f785111861e42fdc065a79e/?utm_source=chatgpt].

Propiedades

IUPAC Name |

dimethyl 1,2,6-trimethyl-4-pyridin-2-yl-4H-pyridine-3,5-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4/c1-10-13(16(20)22-4)15(12-8-6-7-9-18-12)14(17(21)23-5)11(2)19(10)3/h6-9,15H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTKPLCMARUSJFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1C)C)C(=O)OC)C2=CC=CC=N2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(3R*,4R*)-4-(piperidin-1-ylmethyl)-1-(2-thienylcarbonyl)pyrrolidin-3-yl]methanol](/img/structure/B5572138.png)

![5-ethyl-2,3-dimethyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5572157.png)

![isopropyl 4-{[(2,3-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5572199.png)

![(1S*,5R*)-6-(cyclopropylmethyl)-3-[2-(difluoromethoxy)benzoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5572208.png)

![1-[2-oxo-2-(2-phenylazetidin-1-yl)ethyl]piperidin-2-one](/img/structure/B5572221.png)

![3-[(2,6-dichlorobenzylidene)amino]-2-methyl-4(3H)-quinazolinone](/img/structure/B5572228.png)

![2,8,8-trimethyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B5572245.png)